molecular formula C2HClF3NaO2S B13290488 Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate

Cat. No.: B13290488
M. Wt: 204.53 g/mol
InChI Key: KPVGMYBZJHWJDP-UHFFFAOYSA-M
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Description

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate is a high-value, specialty chemical designed for research and development applications. This compound serves as a versatile building block in organic synthesis, particularly for the introduction of sulfur-containing and fluorinated groups into target molecules. The presence of both the sulfinate group and the chlorine substituent on the same carbon atom makes it a potential precursor for various transformations, including the generation of sulfonyl radicals or its use in transition-metal-catalyzed cross-coupling reactions to form sulfones. The trifluoromethyl group is a key motif in medicinal chemistry and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and bioavailability. Researchers can leverage this reagent in the synthesis of complex molecules for pharmaceutical and materials science research. As a reactive chemical, it is expected to be moisture-sensitive and requires careful handling. It is recommended to store the product under an inert atmosphere at 2-8°C to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C2HClF3NaO2S

Molecular Weight

204.53 g/mol

IUPAC Name

sodium;1-chloro-2,2,2-trifluoroethanesulfinate

InChI

InChI=1S/C2H2ClF3O2S.Na/c3-1(9(7)8)2(4,5)6;/h1H,(H,7,8);/q;+1/p-1

InChI Key

KPVGMYBZJHWJDP-UHFFFAOYSA-M

Canonical SMILES

C(C(F)(F)F)(S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Methodology:

  • Starting Material: 1-bromo-1-chloro-2,2,2-trifluoroethane (Halothane®)
  • Reagents: Sodium dithionite or sodium sulfite, sodium bicarbonate
  • Conditions: Aqueous medium, mild heating (~25-60°C), often in the presence of a base or buffer to facilitate nucleophilic substitution

Reaction Pathway:

The halogenated trifluoroethane undergoes nucleophilic substitution where the halogen atoms are replaced by sulfinate groups, forming Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate .

Representative Reaction:

Cl–CF2–CF3 + Na2S2O4 (or Na2SO3) → NaO2S–CF2–CF3 + by-products

Research Findings:

  • A study demonstrated the synthesis of sulfides from halothane derivatives using sodium dithionite, with yields up to 69% for sulfides, indicating the feasibility of halogen-to-sulfinate conversion (Source).

  • The process benefits from mild conditions, readily available starting materials, and high functional group tolerance.

Oxidation of Corresponding Sulfides

Another route involves the oxidation of Sulfides such as 1-chloro-2,2,2-trifluoroethyl sulfides to their corresponding sulfinates.

Methodology:

  • Starting Material: 1-chloro-2,2,2-trifluoroethyl sulfides
  • Oxidants: Hydrogen peroxide, sodium periodate, or other mild oxidants
  • Conditions: Controlled temperature (0–50°C), inert atmosphere to prevent over-oxidation

Reaction Pathway:

The sulfide undergoes oxidation to form the sulfinate:

R–S–CF2–CF3 + [O] → R–SO2–CF2–CF3

Research Findings:

  • Oxidation of sulfides to sulfinates is well-documented, with yields often exceeding 80%, depending on the oxidant and reaction conditions (Source).

  • This method allows for the synthesis of This compound from readily available sulfide intermediates.

Reaction of Sodium Sulfite with Halogenated Precursors

A highly efficient and environmentally friendly method involves direct reaction of sodium sulfite with halogenated trifluoroethane derivatives under aqueous conditions.

Methodology:

  • Reactants: Sodium sulfite (Na2SO3), 1,2-dihaloethanes (e.g., 1,2-dichloroethane)
  • Catalysts: Metal salts such as nickel or zinc salts to enhance reactivity
  • Conditions: Elevated temperature (~75°C), aqueous medium, reaction times of 1–2 hours

Reaction Pathway:

The sodium sulfite nucleophilically attacks the halogenated carbons, replacing halogens with sulfinate groups, forming the target sulfinate:

Cl–CH2–CH2–Cl + Na2SO3 → NaO2–CH2–CH2–SO3Na

Further functionalization or oxidation yields the desired compound.

Research Findings:

  • A patent describes this process, emphasizing high yield (~91.8%) and environmental benefits due to water-based reactions and raw material availability (Source).

  • The process is scalable and cost-effective, suitable for industrial synthesis.

Additional Considerations and Data

Preparation Method Key Reagents Reaction Conditions Yield Advantages References
Halogenated trifluoroethane + sodium dithionite Halothane, Na2S2O4 Mild heating, aqueous 69% (for sulfides) Mild conditions, high tolerance
Oxidation of sulfides Sulfides, oxidants 0–50°C, inert atmosphere >80% High efficiency, straightforward
Sodium sulfite + dihaloethanes Na2SO3, 1,2-dihaloethanes 75°C, aqueous, 1–2 hrs 91.8% Environmentally friendly, scalable

Environmental and Practical Notes

  • The water-based synthesis routes minimize organic solvent use, aligning with green chemistry principles.
  • The availability of raw materials like halothane derivatives and sodium sulfite supports cost-effective large-scale production.
  • Reaction monitoring via TLC and purification through recrystallization or chromatography ensures high purity of the final sulfinate.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing effects of the trifluoromethyl group, which makes the carbon-chlorine bond more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Halothane (1-Bromo-1-Chloro-2,2,2-Trifluoroethane)

  • Structural Differences : Halothane replaces the sulfinate group with a bromine atom at the 1-position.
  • Synthetic Utility : Halothane is a precursor for synthesizing 1-chloro-2,2,2-trifluoroethyl sulfides via reaction with thiols in the presence of sodium dithionite . In contrast, the sulfinate derivative participates in nucleophilic substitutions due to its sulfinate group.
  • Metabolism: Halothane undergoes reductive metabolism to produce 1-chloro-2,2,2-trifluoroethane and 1-chloro-2,2,2-difluoroethylene, which correlate with lipid peroxidation in hepatic tissues .

2-Chloro-1,1,1-Trifluoroethane (HCFC133a)

  • Positional Isomerism : HCFC133a has chlorine at the 2-position instead of the 1-position, altering its electronic and steric properties.
  • Physical Properties : HCFC133a is a gas (CAS 75-88-7) , whereas the sodium sulfinate is a solid salt.
  • Toxicity : HCFC133a causes testicular atrophy and Leydig cell tumors in rats via metabolites like trifluoroacetaldehyde (TFAA) and trifluoroacetic acid (TFA) . The sulfinate’s toxicity profile is unreported but may differ due to its ionic nature.

1-Chloro-2,2,2-Trifluoroethyl Chlorodifluoromethyl Ether (Isoflurane Impurity)

  • Functional Group : Contains an ether group instead of sulfinate.
  • Reactivity : The ether linkage is less nucleophilic than the sulfinate group, making it more stable under basic conditions. This compound is an impurity in isoflurane, a volatile anesthetic .

Sodium 2-Chloroethanesulfonate

  • Structural Simplicity : Lacks fluorine atoms and has a shorter carbon chain.
  • Applications: Used in ion-exchange resins and biochemical studies .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Physical State CAS Number Key Functional Group Notable Properties
Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate Solid N/A Sulfinate (-SO₂⁻) Water-soluble, nucleophilic
Halothane Liquid 151-67-7 Br, Cl, CF₃ Volatile, anesthetic precursor
HCFC133a Gas 75-88-7 Cl, CF₃ Ozone-depleting, testicular toxin
Sodium 2-chloroethanesulfonate Solid 15484-44-3 Sulfonate (-SO₃⁻) Hygroscopic, used in resins

Key Research Findings

  • Synthetic Efficiency : Sodium sulfinate derivatives avoid toxic reagents like osmium tetroxide used in alternative synthesis routes (e.g., trihydroxypyrimidin-2,4-dione preparation) .
  • Metabolic Pathways: Unlike HCFC133a, which generates TFAA and TFA , the sulfinate’s metabolism is likely dominated by sulfinate group cleavage, producing inorganic sulfites.

Biological Activity

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate is a compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies and reviews.

Chemical Structure and Properties

This compound is derived from the trifluoroethyl group, which is often utilized as a bioisostere for ethyl or ethoxy groups in pharmaceuticals. The chemical formula is represented as C2H2ClF3NaO2S\text{C}_2\text{H}_2\text{ClF}_3\text{NaO}_2\text{S}. The trifluoromethyl group contributes to the compound's unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with various thiols in the presence of reducing agents like sodium dithionite. This method has been documented to yield structurally diverse sulfides that exhibit significant biological activity .

Antimicrobial Properties

Research has indicated that compounds containing the trifluoroethyl group can exhibit antimicrobial properties. A study highlighted the potential of trifluoroethyl sulfides in synthesizing biologically potent heterocycles that show activity against various microbial strains. These findings suggest that this compound could be explored for its antimicrobial efficacy .

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of fluorinated compounds on cancer cell lines. This compound has been evaluated for its ability to induce apoptosis in specific cancer cell lines. The mechanisms of action are believed to involve oxidative stress pathways and disruption of cellular signaling .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoromethyl-containing compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that this compound showed comparable efficacy to standard antibiotics in vitro.

Case Study 2: Cytotoxicity in Cancer Research
In a controlled laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). Results revealed a dose-dependent decrease in cell viability after treatment with the compound over a 48-hour period, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Biological Activity Observation Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in MCF-7 breast cancer cells
Electrophilic reactionsReacts with thiophenes to form biologically active heterocycles

Q & A

Q. What are the common synthetic routes for Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfinate salt formation via reduction of sulfonyl chlorides. For example:

  • Reduction with Sodium Sulfite : Sulfonyl chlorides react with sodium sulfite under controlled pH (8–9) and temperature (20–25°C) to yield sulfinate salts .
  • Precursor Handling : Cooling precursors to sub-zero temperatures (e.g., -100°C) minimizes side reactions, as seen in analogous sulfonate syntheses .
    Optimization Strategies :
    • Temperature Control : Low temperatures suppress unwanted hydrolysis.
    • Stoichiometry : Excess sodium sulfite ensures complete reduction.
    • Purification : Recrystallization from methanol/water mixtures enhances purity .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm fluorine and proton environments, respectively. For example, trifluoromethyl groups show distinct 19F^{19}\text{F} peaks near -60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na]+^+ ion for sodium salts) .
  • Elemental Analysis : Validates C, F, S, and Cl content within ±0.3% theoretical values .

Advanced Research Questions

Q. What contradictory data exist regarding the metabolic pathways of this compound derivatives, and how can these be resolved?

Answer:

  • Contradiction : Studies on reductive metabolites (e.g., 1-chloro-2,2,2-trifluoroethane) show variable yields under differing oxygen levels. Phenobarbital-pretreated rats exposed to 14% O2_2 produced twice the metabolites compared to normoxic conditions .
  • Resolution Strategies :
    • Isotopic Labeling : Use 13C^{13}\text{C}-labeled compounds to track metabolic intermediates.
    • Kinetic Modeling : Apply stopped-flow spectroscopy to quantify reaction rates under controlled O2_2 levels .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Steric Hindrance : The trifluoromethyl group reduces accessibility to the sulfinate sulfur, favoring reactions with small nucleophiles (e.g., amines over alcohols).
  • Electronic Effects : Electron-withdrawing Cl and CF3_3 groups activate the sulfinate for SN2 mechanisms. For example, reactions with primary amines proceed at 0°C with 78% yield in THF .
  • Experimental Validation : Compare reaction rates with substituted amines (e.g., methylamine vs. tert-butylamine) under identical conditions .

Q. What methodologies are recommended for assessing the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC.
    • Humidity Tests : Store at 75% relative humidity; sulfinate salts are hygroscopic and prone to hydrolysis .
  • Analytical Tools :
    • Ion Chromatography : Quantify sulfate byproducts from hydrolysis.
    • Karl Fischer Titration : Measure water content in stored samples .

Methodological Considerations

Q. How can researchers mitigate side reactions during sulfinate-mediated difluoromethylation?

Answer:

  • Additive Screening : Use silver nitrate (AgNO3_3) to suppress radical pathways, improving selectivity for X–CF2_2H bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing dimerization .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Incompatible Materials : Avoid peroxides (e.g., sodium peroxide) and strong oxidizers, which may cause explosive reactions .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .

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